Product packaging for Cericlamine(Cat. No.:CAS No. 112922-55-1)

Cericlamine

Cat. No.: B054518
CAS No.: 112922-55-1
M. Wt: 262.17 g/mol
InChI Key: FWYRGHMKHZXXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cericlamine is a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI) of significant interest to neuroscientists and pharmacologists. This compound exhibits a high affinity for the human serotonin transporter (SERT) and norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these key monoamine neurotransmitters. Its primary research value lies in its application as a tool compound for investigating the pathophysiology and potential treatment avenues for a range of neurological and psychiatric disorders, including major depressive disorder, anxiety, and neuropathic pain models. Unlike many other SNRIs, this compound has been reported to demonstrate neuroprotective and antioxidant properties in certain experimental models, providing a unique multi-modal mechanism of action for probing neurodegenerative processes. Researchers utilize this compound in vitro to study transporter kinetics and receptor binding profiles, and in vivo to elucidate the complex roles of serotonin and norepinephrine signaling in behavior, cognition, and mood regulation. This product is intended for research purposes only, offering a reliable and high-purity compound to advance the understanding of central nervous system function and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17Cl2NO B054518 Cericlamine CAS No. 112922-55-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112922-55-1

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.17 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3

InChI Key

FWYRGHMKHZXXQX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

Synonyms

2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol
cericlamine
JO 1017
JO-1017

Origin of Product

United States

Synthetic Chemistry and Stereochemical Considerations of Cericlamine

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of racemic cericlamine can be accomplished through a series of conventional organic reactions, involving key steps such as arylation and various functional group transformations.

Arylation Reactions in this compound Synthesis

A notable pathway for synthesizing this compound involves an arylation reaction to construct the core structure. nih.gov The process begins with the arylation of methacrylic acid. nih.gov This is achieved using a diazonium salt of 3,4-dichloroaniline (B118046) in a Meerwein reaction, which is catalyzed by a metallic halide. nih.gov This step is crucial for introducing the 3,4-dichlorophenyl group to the molecular backbone. More recent methods have also explored transition metal-free azidoarylation of unactivated alkenes, where light irradiation of triarylbismuth dichlorides generates an aryl radical that adds to the alkene. wikidata.org

Functional Group Transformations and Reduction Steps

Following the initial arylation, the synthesis proceeds through several functional group transformations. In one pathway, a halide on the intermediate is displaced by dimethylamine. nih.gov This is followed by an esterification step and a subsequent reduction using a metal hydride to yield the final this compound molecule. nih.gov

Alternative reduction methods have been developed, particularly for stereoselective syntheses. One such method involves the reduction of an enantiomerically pure α-methyl-3,4-dichlorophenylalanine amide. nih.govnih.gov This reduction can be carried out using either a sodium-propan-1-ol mixture or a combination of sodium borohydride (B1222165) (NaBH₄) and sulfuric acid (H₂SO₄). nih.govnih.govnih.gov The process is completed by reductive alkylation to produce the desired amino alcohol. nih.govnih.gov

Chemoenzymatic and Asymmetric Synthesis Approaches

The chirality of this compound has driven research into asymmetric synthesis methods to produce specific enantiomers, which often exhibit different pharmacological activities. fishersci.be Chemoenzymatic strategies have proven particularly effective in achieving high stereoselectivity.

Lipase-Catalyzed Aminolysis for Stereoselective this compound Preparation

A key chemoenzymatic strategy for producing (S)-(+)-cericlamine involves the kinetic resolution of azo acetates through aminolysis. nih.govfishersci.ca This biotransformation is catalyzed by Candida antarctica lipase (B570770) B (CAL-B) and uses benzylamine (B48309) as the amine component. wikidata.orgnih.gov The reaction selectively produces an alcohol from the azo acetate (B1210297) precursor with high enantiomeric purity. nih.gov This enzymatic step is considered an aminolysis because benzylamine also forms N-benzylacetamide as a byproduct. nih.gov The resulting enantiopure alcohol serves as a valuable intermediate for the synthesis of (S)-(+)-cericlamine. nih.govnih.gov

Diastereoselective Asymmetric Desymmetrization in this compound Synthesis

Asymmetric synthesis of this compound has also been achieved through diastereoselective reactions. One approach involves the highly diastereoselective addition of Grignard reagents to 2,2-disubstituted 1,3-oxazolidines, which are prepared from starting materials like hydroxyacetone (B41140) and phenylglycinol derivatives. nih.govnih.gov The presence of Lewis acids was found to significantly influence both the yield and the diastereoselectivity of this addition, providing a pathway to the 2,2-disubstituted 1,2-amino alcohol core of this compound. nih.govnih.gov

Another method is the non-enzymatic diastereoselective asymmetric desymmetrization of 2-benzylserinols. nih.govnih.gov This process yields optically active 4-benzyl-4-hydroxymethyl-2-oxazolidinones, which are versatile chiral building blocks for the asymmetric synthesis of this compound. nih.govnih.govamdb.online

Chirality and Enantiomeric Research Perspectives of this compound

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. fishersci.be In chiral drugs, often one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active or contribute to side effects. fishersci.be

Research has consequently focused on the synthesis of the single, more active (S)-(+)-enantiomer of this compound. nih.govnih.gov The chemoenzymatic and asymmetric synthesis methods described, such as lipase-catalyzed aminolysis and asymmetric desymmetrization, are direct results of this pursuit. nih.govnih.gov By developing stereoselective synthetic routes, chemists can produce enantiomerically pure (S)-(+)-cericlamine, which is crucial for studying its specific biological effects and optimizing its therapeutic potential. nih.govfishersci.benih.gov The designation for enantiomers can be represented by (R/S) notation or by (+) and (-) symbols, which indicate the direction they rotate plane-polarized light. nih.gov

Molecular and Cellular Mechanisms of Cericlamine Action

Serotonin (B10506) Reuptake Inhibition Characterization

The therapeutic potential of Cericlamine is rooted in its ability to influence serotonin levels in the synaptic cleft. nih.govnih.gov This is achieved through a specific interaction with the serotonin transporter protein.

Selectivity for the Serotonin Transporter (SERT)

This compound is characterized as a potent and moderately selective serotonin reuptake inhibitor (SSRI). wikipedia.orggoogle.com As an SSRI, its primary molecular action is to block the serotonin transporter (SERT), a protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. nih.govwikipedia.org This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. nih.gov this compound belongs to the amphetamine family of compounds. wikipedia.org

Differentiation from Catecholamine Reuptake Inhibition

A key feature of this compound's pharmacological profile is its selectivity. Unlike other classes of antidepressants, such as tricyclic antidepressants (TCAs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), the action of SSRIs like this compound is largely focused on serotonin. nih.govnih.gov Biochemical studies have shown that this compound does not significantly affect other neurotransmitters like dopamine (B1211576) or norepinephrine (B1679862). nih.gov Furthermore, research indicates a lack of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) inhibition by this compound, distinguishing it from MAO inhibitors, another class of antidepressants. nih.gov

Ligand Binding Profile and Receptor Affinity Studies

Ligand binding studies are crucial for characterizing the interaction of a compound with its molecular targets. For this compound, these studies have confirmed its high affinity for the serotonin transporter complex.

Affinity for [3H]-Paroxetine and [3H]-Imipramine Binding Sites

The serotonin transporter has high-affinity binding sites that can be labeled with radioactive ligands such as [3H]-paroxetine and [3H]-imipramine. nih.gov Research has demonstrated that this compound exhibits a high affinity for these specific binding sites, which is consistent with its role as a serotonin reuptake inhibitor. nih.gov Studies comparing the binding of [3H]-paroxetine and [3H]-imipramine to human platelet membranes, which are often used as a model for neuronal serotonin transporters, have shown that while they bind to the same number of sites (Bmax), the affinity for [3H]-paroxetine is significantly higher. nih.gov Chronic treatment with this compound has been shown to decrease the maximal binding capacity (Bmax) for imipramine (B1671792) binding sites. nih.gov

Binding Affinity of Reference Ligands for the Serotonin Transporter

RadioligandDissociation Constant (KD)TargetReference
[3H]Paroxetine0.08 nMHuman Platelet Membranes nih.gov
[3H]Imipramine0.56 nMHuman Platelet Membranes nih.gov

Lack of Significant Affinity for Non-Serotonergic Receptors

A defining characteristic of this compound is its limited interaction with other neurotransmitter receptors. nih.gov Biochemical analyses have revealed an absence of marked affinity for various non-serotonergic receptors, including histaminic and beta-adrenergic receptors. nih.gov This selectivity contributes to a more focused mechanism of action compared to older antidepressant classes that interact with multiple receptor types. nih.gov Further studies involving long-term treatment with this compound showed that it did not alter the binding to 5-HT2A, 5-HT2C, or 5-HT3 receptor sites. nih.gov However, the same treatment did result in a functional desensitization of somatodendritic 5-HT1A autoreceptors, which play a role in regulating serotonin neuron firing. nih.govd-nb.info

Biochemical studies have specifically demonstrated that this compound lacks a notable affinity for muscarinic acetylcholine (B1216132) receptors. nih.gov This is a significant point of differentiation from tricyclic antidepressants, such as imipramine, which are known to block these receptors, leading to various side effects. nih.govd-nb.info The absence of muscarinic receptor activity underscores the selectivity of this compound's pharmacological profile. nih.gov

Histaminic Receptor Evaluation

Biochemical evaluations have demonstrated that this compound (also known as JO 1017) exhibits a notable lack of significant affinity for histaminic receptors. nih.gov Further neuropsychopharmacological studies have substantiated these findings, indicating that this compound is devoid of central antihistaminic properties. nih.gov This characteristic distinguishes it from some tricyclic antidepressants, which often possess considerable antihistaminic activity. The low affinity for histamine (B1213489) receptors suggests that the clinical effects of this compound are unlikely to be mediated by direct interactions with the histaminergic system.

Receptor TargetAffinity FindingImplication
Histaminic ReceptorsAbsence of marked affinity nih.govDevoid of central antihistaminic properties nih.gov

Enzymatic Inhibition Profile (e.g., Monoamine Oxidase-A and -B)

In vitro biochemical assays have been conducted to determine the effect of this compound on the activity of key enzymes involved in neurotransmitter metabolism. The results of these studies indicate that this compound does not inhibit Monoamine Oxidase-A (MAO-A) or Monoamine Oxidase-B (MAO-B). nih.gov This lack of MAO-A and MAO-B inhibition is a significant aspect of its biochemical profile, differentiating it from monoamine oxidase inhibitors (MAOIs), a class of antidepressants that exert their therapeutic effect by blocking the action of these enzymes.

EnzymeInhibition Finding
Monoamine Oxidase-A (MAO-A)No inhibition observed nih.gov
Monoamine Oxidase-B (MAO-B)No inhibition observed nih.gov

Cericlamine S Impact on Serotonin Receptor Pharmacology

Serotonin (B10506) Receptor Regulation and Functional Changes

Long-term treatment with cericlamine induces adaptive changes in the serotonin system, with notable differences between presynaptic and postsynaptic receptors. Studies involving a 14-day administration of this compound in rats have been pivotal in elucidating these regulatory effects. nih.gov

The 5-HT1A receptor, a key target in antidepressant action, exhibits differential regulation depending on its location within the neuron following chronic this compound exposure. nih.govnih.gov This receptor is expressed both as a presynaptic autoreceptor on serotonin neuron cell bodies in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus. nih.govmdpi.com

Research has demonstrated a clear functional desensitization of somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus after sustained treatment with this compound. nih.gov Electrophysiological studies, both in vitro and in vivo, confirmed this adaptive change. nih.gov Chronic this compound administration significantly reduced the potency of 5-HT1A agonists, such as 8-OH-DPAT and ipsapirone, to suppress the firing rate of serotonergic neurons. nih.gov This desensitization is a critical step, as it is believed to contribute to the therapeutic effect of SSRIs by alleviating the autoinhibitory feedback on serotonin release, ultimately enhancing serotonergic neurotransmission. mdpi.com

Table 1: Effect of Chronic this compound Treatment on Somatodendritic 5-HT1A Autoreceptor Function

Experimental ConditionAgonistFinding in this compound-Treated RatsImplication
In vitro electrophysiology (brain stem slices)8-OH-DPAT, IpsapironePotency to depress firing rate of serotonergic neurons was significantly reduced. nih.govFunctional desensitization of 5-HT1A autoreceptors.
In vivo electrophysiologyThis compoundPotency to inhibit the discharge of serotonergic neurons was markedly less compared to controls. nih.govDevelopment of tolerance at the autoreceptor level.

In stark contrast to the changes observed at the presynaptic level, the responsiveness of postsynaptic 5-HT1A receptors in the hippocampus remained unchanged following a two-week this compound regimen. nih.gov The ability of the 5-HT1A agonist 8-OH-DPAT to inhibit forskolin-stimulated adenylate cyclase activity in hippocampal homogenates was not altered in this compound-treated animals compared to controls. nih.gov This suggests that somatodendritic and postsynaptic 5-HT1A receptors are regulated differently, with only the former undergoing functional desensitization after long-term blockade of serotonin reuptake by this compound. nih.gov

Investigations into other serotonin receptor subtypes revealed no significant changes in their binding characteristics after chronic this compound treatment. nih.gov In vitro binding and quantitative autoradiography studies showed that the binding sites for 5-HT2A, 5-HT2C, and 5-HT3 receptors in various brain areas were not affected by the 14-day treatment. nih.gov

Table 2: this compound's Effect on 5-HT Receptor Binding Sites

Receptor SubtypeEffect of 14-Day this compound Treatment
5-HT1ANo change in binding sites. nih.gov
5-HT2ANo change in binding sites. nih.gov
5-HT2CNo change in binding sites. nih.gov
5-HT3No change in binding sites. nih.gov

The reviewed scientific literature did not provide specific information regarding the direct modulatory effects of this compound on beta-adrenergic receptors. While the modulation of beta-adrenergic receptors is a known aspect of the pharmacology of some antidepressants, specific data for this compound is not detailed in the available research. researchgate.netnih.gov

Somatodendritic 5-HT1A Autoreceptor Functional Desensitization

Effects on 5-HT2A, 5-HT2C, and 5-HT3 Receptor Binding

Signal Transduction Pathway Research

Serotonin receptors, with the exception of the 5-HT3 subtype, are G-protein-coupled receptors (GPCRs) that trigger intracellular signaling cascades upon activation. researchgate.netnih.gov Research into this compound has touched upon these downstream effects, particularly the adenylate cyclase pathway, which is modulated by 5-HT1A receptors. nih.govresearchgate.net

Studies showed that while postsynaptic 5-HT1A receptor function was preserved, the basal activity of its associated signaling pathway was altered. nih.gov In hippocampal homogenates from rats treated chronically with this compound, forskolin-stimulated adenylate cyclase activity was significantly increased. nih.govbiologists.com Adenylate cyclase is the enzyme responsible for synthesizing cyclic AMP (cAMP), a crucial second messenger. researchgate.net However, the inhibitory effect of 5-HT1A receptor stimulation by 8-OH-DPAT on this enzymatic activity remained the same as in control animals. nih.gov This indicates that while chronic this compound treatment may lead to an upregulation of the basal cAMP signaling cascade, it does not alter the functional coupling of the postsynaptic 5-HT1A receptor to this pathway. nih.gov

: Adenylate Cyclase Activity Modulation

Research into the effects of this compound on serotonin receptor pharmacology has revealed its influence on adenylate cyclase activity. Adenylate cyclase is an enzyme that plays a crucial role in the signal transduction of many G-protein-coupled receptors (GPCRs), including several subtypes of serotonin receptors. pharmgkb.org

Studies involving long-term treatment with this compound in rats have shown notable changes in the brain. nih.gov Specifically, forskolin-stimulated adenylate cyclase activity was significantly increased in hippocampal homogenates from rats treated with this compound. nih.govresearchgate.net Forskolin is a compound frequently used in laboratory settings to directly activate adenylate cyclase, and an increase in its stimulated activity suggests an upregulation of the enzyme or an enhancement of its catalytic function.

Table 1: Effect of Chronic this compound Treatment on Adenylate Cyclase Activity in Rat Hippocampus

Treatment GroupForskolin-Stimulated Adenylate Cyclase ActivityReduction by 8-OH-DPAT
ControlBaselineUnchanged
This compoundSignificantly Increased nih.govUnchanged nih.gov

Serotonin Receptor Dimerization in the Presence of this compound

The concept of G-protein-coupled receptor (GPCR) dimerization, where two receptor units associate to form a functional complex, has become an important area of pharmacological research. nih.govfrontiersin.org This dimerization can occur between identical receptors (homodimers) or different receptor subtypes (heterodimers), leading to altered pharmacological and signaling properties. nih.govbiologists.com

While direct studies on the effect of this compound on serotonin receptor dimerization are not extensively detailed in the provided search results, the broader context of antidepressant action and serotonin receptor dynamics provides a framework for understanding its potential role. Chronic administration of antidepressants, including serotonin reuptake inhibitors like this compound, is known to induce adaptive changes in serotonin receptor expression and function. researchgate.net These changes can influence the propensity of receptors to form dimers.

For instance, the formation of heterodimers between different serotonin receptor subtypes, such as 5-HT1A and 5-HT7 receptors, has been shown to modulate signaling pathways. mdpi.comnih.gov Heterodimerization can alter the coupling of the receptors to their respective G-proteins and influence downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPK). biologists.comnih.gov

Preclinical Pharmacological Investigations of Cericlamine in Animal Models

In Vitro Pharmacological Characterization

In vitro studies have been crucial in defining the primary biochemical targets of cericlamine. Investigations using isolated biological materials have shown that this compound is a selective serotonin (B10506) reuptake inhibitor (SSRI). wikipedia.org It demonstrates a high affinity for the binding sites on the serotonin transporter, as evidenced by its interaction with radiolabeled ligands such as ³H-paroxetine and ³H-imipramine. wikipedia.org

Further biochemical assays were conducted to determine its specificity. These studies revealed a notable lack of significant affinity for monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), indicating that its antidepressant effects are not derived from the inhibition of these enzymes. wikipedia.org Additionally, this compound showed no marked affinity for common neurotransmitter receptors, including muscarinic, histaminic, and other conventional brain receptors. wikipedia.org

The effect of long-term exposure to this compound on various serotonin receptor subtypes was also examined. In vitro binding and quantitative autoradiography studies following a 14-day treatment regimen in rats showed no change in the binding density of 5-HT1A, 5-HT2A, 5-HT2C, or 5-HT3 receptors in several brain regions. wikipedia.org In studies of signal transduction pathways, while long-term treatment with this compound was associated with an increase in forskolin-stimulated adenylate cyclase activity in hippocampal tissue, the inhibitory effect of the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on this enzymatic activity remained unchanged compared to controls. wikipedia.org This suggests that chronic this compound treatment does not alter the functional coupling of hippocampal 5-HT1A receptors to adenylate cyclase. wikipedia.org

Table 1: In Vitro Binding Profile of this compound

Target Finding Reference
Serotonin Transporter High affinity for ³H-paroxetine and ³H-imipramine sites wikipedia.org
MAO-A / MAO-B Lack of inhibition wikipedia.org
Muscarinic Receptors No marked affinity wikipedia.org
Histaminic Receptors No marked affinity wikipedia.org
5-HT1A, 5-HT2A, 5-HT2C, 5-HT3 Receptors No change in binding sites after chronic treatment wikipedia.org

In Vivo Neurophysiological and Neurochemical Studies

Electrophysiological studies in rats have provided direct evidence of this compound's impact on the activity of serotonergic neurons, particularly within the dorsal raphe nucleus (DRN), a key area for serotonin cell bodies. wikipedia.org Following a two-week administration of this compound, both in vitro and in vivo recordings of DRN serotonergic neurons revealed a significant functional desensitization of the somatodendritic 5-HT1A autoreceptors. wikipedia.org These autoreceptors normally act as a negative feedback mechanism, inhibiting neuronal firing.

The evidence for this desensitization included a reduced potency of 5-HT1A receptor agonists, such as 8-OH-DPAT and ipsapirone, to suppress the firing rate of these neurons in brain slice preparations from this compound-pretreated rats. wikipedia.org Furthermore, in vivo experiments showed that the acute administration of this compound was markedly less effective at inhibiting the discharge of serotonergic neurons in rats that had been pretreated with the drug for two weeks compared to control animals. wikipedia.org This adaptation is a hallmark of chronic SSRI treatment and is thought to be a critical step in their therapeutic mechanism, allowing for a sustained increase in serotonergic neurotransmission.

The functional desensitization of 5-HT1A autoreceptors observed in electrophysiological studies would be expected to lead to a disinhibition of serotonin synthesis. wikipedia.orgmims.com However, neurochemical studies have presented a more complex picture. In rats treated chronically with this compound, the acute administration of the 5-HT1A agonist 8-OH-DPAT still produced a reduction in serotonin synthesis. wikipedia.org Notably, the magnitude of this reduction was not significantly different from that observed in control rats, suggesting that the desensitization of 5-HT1A autoreceptors observed electrophysiologically does not translate to a functional uncoupling from the regulation of serotonin synthesis under these experimental conditions. wikipedia.org

Electrophysiological Recordings of Serotonergic Neurons

Preclinical Behavioral Pharmacology Assessments

This compound has been evaluated in rodent models that are sensitive to clinically effective antidepressant treatments. fishersci.camims.com In behavioral despair tests, such as the forced swim test in mice, the primary measure is the duration of immobility, which is interpreted as a state of behavioral despair. Treatment with effective antidepressants typically reduces this immobility time. The neuropsychopharmacological profile of this compound is characterized by a significant decrease in immobility times in these mouse models, consistent with an antidepressant-like effect. wikipedia.org

Table 2: Effect of this compound in the Behavioral Despair Test

Animal Model Behavioral Measure Effect of this compound Reference
Mouse Immobility Time Decreased wikipedia.org

The learned helplessness model is another well-validated animal model of depression where animals are exposed to inescapable stress, leading to subsequent deficits in escape learning. fishersci.co.uk This paradigm is particularly noted for its sensitivity to chronic, but not acute, antidepressant treatment. In the rat learned helplessness test, this compound administration was shown to decrease the number of escape failures. wikipedia.org This reversal of learned helplessness deficits further supports the potential of this compound as an antidepressant agent.

Table 3: Effect of this compound in the Learned Helplessness Paradigm

Animal Model Behavioral Measure Effect of this compound Reference
Rat Escape Failures Decreased wikipedia.org

Serotonin-Mediated Behavioral Responses (e.g., L-5-HTP-induced Head-Twitches)

This compound has been shown to potentiate serotonin-mediated behaviors in animal models, a characteristic feature of compounds that enhance serotonergic neurotransmission. In studies with mice, this compound demonstrated a strong potentiation of head-twitches induced by the serotonin precursor L-5-hydroxytryptophan (L-5-HTP). biorxiv.org This effect is a well-established behavioral proxy for the activation of central serotonin 5-HT2A receptors and is commonly used to screen for potential antidepressant activity. frontiersin.org The potentiation of the head-twitch response by this compound suggests a significant enhancement of serotonergic signaling at these receptors. biorxiv.org

Table 1: Effect of this compound on L-5-HTP-Induced Head-Twitches in Mice

TreatmentObservationImplied Mechanism of Action
This compound (JO 1017)Strong potentiation of L-5-HTP-induced head-twitches. biorxiv.orgEnhancement of serotonergic transmission, likely via serotonin reuptake inhibition, leading to increased 5-HT2A receptor activation. biorxiv.orgfrontiersin.org

Reserpine-Induced Ptosis Antagonism

In preclinical evaluations, this compound has demonstrated the ability to counteract the effects of reserpine (B192253) in animal models. Specifically, in rabbits, this compound antagonized reserpine-induced ptosis (eyelid drooping). biorxiv.org Reserpine is known to deplete monoamines, including serotonin and norepinephrine (B1679862), from neuronal stores, leading to a range of behavioral and physiological changes, including ptosis. The antagonism of this effect by this compound indicates its capacity to restore or enhance monoaminergic neurotransmission, a key mechanism of action for many antidepressant drugs. biorxiv.org

Table 2: Effect of this compound on Reserpine-Induced Ptosis in Rabbits

TreatmentObservationImplied Mechanism of Action
This compound (JO 1017)Antagonism of reserpine-induced ptosis. biorxiv.orgReversal of monoamine depletion effects, likely through the inhibition of serotonin reuptake. biorxiv.org

Locomotor Activity Assessments

Investigations into the effects of this compound on locomotor activity in mice have revealed dose-dependent outcomes. In contrast to many other antidepressant medications that may have sedative effects, a high dose of this compound was found to induce hypermotility in mice. biorxiv.org This increase in locomotor activity was observed in an activity meter and notably did not produce stereotyped behaviors, which are often associated with psychostimulant compounds. biorxiv.org This profile suggests that at higher doses, this compound has a stimulating effect on motor activity.

Table 3: Effect of this compound on Locomotor Activity in Mice

DoseObservationBehavioral Profile
High DoseInduced hypermotility. biorxiv.orgStimulating effect on motor activity without inducing stereotyped behaviors. biorxiv.org

Thermoregulatory Effects (e.g., Hypothermia Induced by Cholinergic/Dopaminergic Agonists)

The thermoregulatory effects of this compound have been examined in animal models, particularly its ability to counteract hypothermia induced by various receptor agonists. Studies have shown that this compound weakly antagonized the hypothermia induced by the cholinergic agonist oxotremorine. biorxiv.org However, it did not have an influence on the hypothermia induced by the dopaminergic agonist apomorphine. biorxiv.org These findings suggest that this compound may have a modest interaction with cholinergic pathways involved in thermoregulation but does not significantly affect dopaminergic systems in this context.

Table 4: Thermoregulatory Effects of this compound in Animal Models

AgonistThis compound (JO 1017) EffectImplied Interaction
Oxotremorine (Cholinergic)Weakly antagonized induced hypothermia. biorxiv.orgModest interaction with cholinergic thermoregulatory pathways. biorxiv.org
Apomorphine (Dopaminergic)Did not influence induced hypothermia. biorxiv.orgNo significant interaction with dopaminergic thermoregulatory pathways. biorxiv.org

Sleep-Wakefulness Cycle Studies in Animal Models

The effects of this compound on the sleep-wakefulness cycle have been investigated in rats, revealing impacts on both paradoxical sleep (REM sleep) and slow-wave sleep. ulb.ac.be

Effects on Paradoxical Sleep

Acute administration of this compound was found to decrease paradoxical sleep in rats. ulb.ac.be This effect is a common characteristic of many antidepressant drugs, particularly selective serotonin reuptake inhibitors (SSRIs). ulb.ac.benih.gov However, with chronic administration over 14 days, a degree of tolerance to this inhibitory effect on paradoxical sleep was observed. ulb.ac.be Furthermore, a rebound in paradoxical sleep was noted on the first day following the withdrawal of chronic this compound treatment. ulb.ac.be

Table 5: Effects of this compound on Paradoxical Sleep in Rats

AdministrationDoses (i.p.)Effect on Paradoxical Sleep
Acute1, 8, 16, and 32 mg/kgDecrease. ulb.ac.be
Chronic (14 days)Not specified in abstractTolerance to the inhibitory effect. ulb.ac.be
Withdrawal (Day 1)Not applicableRebound effect (increase). ulb.ac.be

Effects on Slow Wave Sleep

In addition to its effects on paradoxical sleep, acute administration of this compound was observed to increase deep slow-wave sleep in rats. ulb.ac.be This effect was particularly evident at lower doses of the compound. ulb.ac.be The enhancement of slow-wave sleep is another effect that has been reported for some antidepressant medications.

Table 6: Effects of this compound on Slow Wave Sleep in Rats

AdministrationDoses (i.p.)Effect on Deep Slow Wave Sleep
Acute1, 8, 16, and 32 mg/kgIncrease (especially at low doses). ulb.ac.be

Tolerance Development and Withdrawal Phenomena

Preclinical investigations in animal models have explored the phenomena of tolerance and withdrawal associated with the chronic administration of this compound. These studies have primarily focused on the compound's effects on sleep architecture and serotonergic receptor sensitivity.

Research in rat models has demonstrated that tolerance can develop to certain effects of this compound following prolonged administration. Specifically, after a 14-day period of treatment, a degree of tolerance was noted in response to this compound's inhibitory action on paradoxical sleep (REM sleep). nih.gov This suggests that with continued use, the initial suppressive effect of the compound on this sleep stage may diminish over time.

In addition to tolerance, withdrawal phenomena have also been observed. Following the cessation of a 14-day treatment regimen with this compound, a rebound in paradoxical sleep was recorded on the first day of withdrawal. nih.gov This indicates a compensatory physiological response to the discontinuation of the drug.

At the neuropharmacological level, chronic treatment with this compound has been shown to induce adaptive changes in the serotonergic system. Studies on rats revealed that a 14-day administration of this compound resulted in a functional desensitization of somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus. nih.gov This desensitization is a key indicator of neuroadaptation to the sustained increase in synaptic serotonin levels caused by the reuptake inhibition of this compound. The reduced sensitivity of these autoreceptors, which normally act to inhibit serotonin release, is a form of tolerance at the cellular level. nih.gov

Cericlamine Analogs and Derivatives in Research

Exploration of Structural Analogs and Related Compounds

Research into cericlamine has naturally led to the investigation of its structural relatives. As a derivative of phentermine, it shares a foundational α,α-dimethylphenethylamine skeleton. Its closest analogs include compounds where the nature and position of substituents on the phenyl ring and the amino group are varied.

Key structural relatives of this compound that have been noted in research include:

Chlorphentermine : The para-chloro analog of phentermine, which is structurally very similar to this compound. wikipedia.orgresearchgate.net

Clortermine : The ortho-chloro positional isomer of chlorphentermine. wikipedia.org

Phentermine : The parent compound without the chloro substituents on the phenyl ring. wikipedia.org

Other Related Phentermines : Compounds such as cloforex, etolorex, and methylenedioxyphentermine are also structurally related. wikipedia.org

A patent document has described a general formula for structural analogs of this compound, highlighting areas of the molecule that can be modified while potentially retaining activity. nih.gov The described analogs share the core 3-(3,4-dichlorophenyl)-propan-1-ol structure with variations at the 2-position.

Interactive Table 1: Exemplary Structural Analogs of this compound

Compound Name Modification from this compound
2-methyl-2-amino-3-(3,4-dichlorophenyl)-propanol N-demethylation (secondary amine)
2-pentyl-2-amino-3-(3,4-dichlorophenyl)-propanol Replacement of the 2-methyl group with a pentyl group and N-demethylation
2-methyl-2-methylamino-3-(3,4-dichlorophenyl)-propanol N-demethylation (secondary amine from tertiary)

Data sourced from patent literature describing potential structural variations. google.comgoogleapis.com

These explorations into related compounds help to delineate the structural requirements for the pharmacological effects observed with this compound.

Stereoisomeric Variants and Their Pharmacological Research Implications

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The spatial arrangement of the substituents around this stereocenter is a critical determinant of the molecule's biological activity.

Research has consistently shown that the pharmacological activity of many chiral drugs resides primarily in one of the enantiomers. For this compound, the (S)-(+)-enantiomer has been identified as the more pharmacologically active form. researchgate.netrsc.orguniovi.es This stereoselectivity is a common feature among antidepressant drugs, where one enantiomer often exhibits significantly higher potency for its biological target, such as the serotonin (B10506) transporter (SERT). google.comnih.gov For instance, escitalopram (B1671245) (the S-enantiomer of citalopram) is responsible for the therapeutic effects of the racemic mixture. google.comnih.gov

The significant difference in activity between the enantiomers has driven research into methods for obtaining the pure, active form. The synthesis of enantiomerically pure (S)-(+)-cericlamine has been a key focus, with researchers developing several asymmetric and chemo-enzymatic synthesis routes. researchgate.netrsc.orguniovi.esacs.org These methods often employ chiral auxiliaries or enzymes, such as lipase (B570770), to selectively produce the desired (S)-enantiomer. researchgate.netuniovi.esacs.org For example, one method involves the kinetic enzymatic resolution of azo acetates using Candida antarctica lipase B to produce precursors for (S)-(+)-cericlamine. researchgate.netuniovi.es Another approach utilizes a highly diastereoselective addition of a Grignard reagent to a ketimine derived from a chiral phenylglycinol auxiliary. acs.org

The implications of this stereoselectivity are significant for pharmacological research:

Potency and Specificity : Using the pure, active enantiomer can lead to a more potent and specific interaction with the intended biological target, potentially reducing off-target effects that might be associated with the less active or inactive enantiomer.

Understanding Mechanism : Studying the individual enantiomers helps to clarify the precise molecular interactions responsible for the drug's mechanism of action.

Therapeutic Potential : The development of a single-enantiomer drug (a "chiral switch") can offer an improved therapeutic profile compared to the racemic mixture. rsc.org

The focus on the synthesis and study of (S)-(+)-cericlamine underscores the critical role of stereochemistry in its pharmacology.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific features of a chemical structure contribute to its biological effect. For this compound, SAR studies have been implicitly explored through the synthesis and evaluation of various analogs, aiming to identify the key molecular components responsible for its activity as a serotonin reuptake inhibitor.

The core structure of this compound can be dissected into three main regions for modification: the substituted phenyl ring, the quaternary chiral center, and the amino alcohol moiety.

The Phenyl Ring : The 3,4-dichloro substitution pattern on the phenyl ring is a crucial feature. The position and nature of halogen substituents on the phenyl ring are known to significantly influence the activity of phenethylamine (B48288) derivatives. The specific dichlorophenyl group in this compound is important for its potent interaction with the serotonin transporter.

The Quaternary Chiral Center (C2) :

Alkyl Group : this compound has a methyl group at the C2 position alongside the amino and hydroxymethyl groups. SAR studies on related compounds suggest that the size and nature of this alkyl group can modulate potency and selectivity. Patent literature describes analogs where this methyl group is replaced by other alkyl groups, such as a pentyl group, indicating that this position is a key point for modification. google.comgoogleapis.com

Stereochemistry : As discussed previously, the (S)-configuration at this center is essential for high-potency activity. acs.org

The Amino Group : this compound possesses a dimethylamino (tertiary amine) group. Modification of this group has been explored.

Degree of Alkylation : Analogs with a methylamino (secondary amine) or an unsubstituted amino (primary amine) group have been synthesized. google.comgoogleapis.com The degree of N-alkylation is a well-established modulator of pharmacological activity in many classes of central nervous system drugs, affecting properties such as potency, selectivity for different monoamine transporters, and metabolism.

Interactive Table 2: Summary of this compound SAR Insights

Structural Feature Modification Impact on Activity (Inferred)
Phenyl Ring Variation of halogen substituents Critical for potency and selectivity at SERT
C2-Alkyl Group Change from methyl to larger alkyls (e.g., pentyl) Modulates potency
C2-Stereocenter (R)- vs. (S)-enantiomer (S)-enantiomer is significantly more potent
Amino Group Tertiary (dimethyl) vs. Secondary (methyl) vs. Primary (unsubstituted) Affects potency and selectivity profile

This table summarizes inferred structure-activity relationships based on the synthesis of various analogs and stereoisomers. google.comgoogleapis.comacs.org

While comprehensive, published SAR studies focused solely on this compound are not abundant, the collective data from synthesis and patent filings provide a working model of its SAR. These studies show that the 3,4-dichlorophenyl ring, the (S)-configuration of the chiral center, and the nature of the substituents on the nitrogen atom are all critical determinants of this compound's pharmacological profile.

Advanced Analytical Methodologies for Cericlamine Research

Chromatographic Techniques for Cericlamine Analysis in Research Samples

Chromatographic methods are fundamental for the separation and quantification of this compound in complex mixtures. High-Performance Liquid Chromatography (HPLC) is a prominently used technique. For instance, HPLC coupled with electrochemical detection has been utilized to measure this compound and its metabolites in biological samples. scispace.comnih.gov The separation is often achieved on a C18 column, with a mobile phase tailored to achieve optimal resolution. mdpi.com

Gas Chromatography (GC) has also been applied, particularly for the analysis of related compounds and in method development for tricyclic antidepressants, a class to which this compound is structurally related. mdpi.comnih.gov Sample preparation for GC analysis often involves extraction and sometimes derivatization to enhance volatility and detection. mdpi.com Chiral HPLC and GC methods have been developed to separate the enantiomers of this compound and its precursors, which is critical as stereoisomers can exhibit different biological activities. acs.orggoogle.com Supercritical fluid chromatography (SFC) has also been mentioned as a technique for resolving enantiomers of related indole (B1671886) compounds. google.com

Table 1: Examples of Chromatographic Conditions for this compound and Related Compounds

TechniqueColumnMobile Phase/Carrier GasDetectionApplication
HPLCC18Acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 4.6)UV (270 nm)Quantification in research samples
HPLCPhenyl-HexylMethanol, water, formic acid, and ammonium formateMS/MSAnalysis of related compounds
GC-MSRtx-1MSHeliumMass SpectrometryDetermination in biofluids
Chiral HPLCNot specifiedNot specifiedNot specifiedEnantiomeric separation

This table is generated based on data from multiple sources. mdpi.commdpi.com

Spectrometric Methods for Characterization and Quantification in Research

Spectrometric techniques are indispensable for the structural elucidation and quantification of this compound. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and selectivity for detecting this compound and its metabolites in various matrices. google.comgoogle.com Techniques like electrospray ionization (ESI) are commonly used to generate ions for MS analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, has been crucial for the structural confirmation of this compound and its synthetic intermediates. acs.orgnih.gov Two-dimensional (2D) and three-dimensional (3D) NMR techniques can provide more detailed structural information. google.com

UV-Vis spectroscopy is another method employed for the quantification of this compound, often in conjunction with HPLC. ijpsjournal.com The principle of this method relies on the absorption of ultraviolet or visible light by the analyte at a specific wavelength. ijpsjournal.comresearchgate.net Infrared (IR) spectroscopy has also been used to characterize the functional groups present in this compound and related compounds. researchgate.net

Table 2: Spectrometric Data for this compound and Related Compounds

TechniqueKey FindingsApplication
LC-MS/MSHigh sensitivity and selectivity for quantificationAnalysis in biological matrices
NMR (1H, 13C)Structural elucidation and confirmationCharacterization of new compounds
UV-VisQuantitative analysisUsed as a detector for HPLC
IRIdentification of functional groupsStructural characterization

This table is generated based on data from multiple sources. google.comresearchgate.netacs.orgijpsjournal.com

Electroanalytical and Capillary Electrophoretic Methods for Research Applications

Electroanalytical methods, such as in vivo voltammetry, have been used to study the effects of this compound on neurotransmitter levels in real-time. ucl.ac.uknih.govbu.edu Cyclic voltammetry is another electrochemical technique that has been applied in research related to compounds structurally similar to this compound. dicp.ac.cn

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods for separation. google.com.pg Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC), can be employed for the analysis of charged and neutral compounds, respectively. google.com.pg Capillary electrophoresis has been particularly useful for the enantioseparation of related pharmaceutical compounds. researchgate.net

Table 3: Electroanalytical and Capillary Electrophoretic Methods in this compound Research

MethodPrinciple of OperationResearch Application
In Vivo VoltammetryMeasures changes in electroactive neurotransmittersStudying pharmacological effects
Cyclic VoltammetryInvestigates redox properties of moleculesCharacterizing related compounds
Capillary ElectrophoresisSeparation based on electrophoretic mobilityAnalysis and enantioseparation

This table is generated based on data from multiple sources. ucl.ac.ukdicp.ac.cngoogle.com.pgresearchgate.net

Future Research Directions for Cericlamine

Elucidation of Novel Serotonin (B10506) Receptor Subtype Interactions

Initial research on cericlamine primarily focused on its role as an SSRI and its interaction with the 5-HT1A receptor subtype. Studies in rats showed that chronic treatment with this compound leads to a functional desensitization of somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus. nih.govplos.org This adaptation is a common feature of many antidepressant drugs. However, the serotonergic system is highly complex, involving at least 14 distinct receptor subtypes that can have varied and sometimes opposing effects on neuronal function. google.com

Future research should aim to characterize the binding affinity and functional activity of this compound across a much broader array of serotonin receptor subtypes. Of particular interest are receptors like 5-HT2C and 5-HT7, which are also implicated in the pathophysiology of depression and the mechanism of action of antidepressants. google.com

Furthermore, the concept of receptor dimerization, where receptors form functional pairs (homodimers or heterodimers), is an emerging area in pharmacology that could be highly relevant to this compound. google.comcapes.gov.br For example, studies have shown that 5-HT1A and 5-HT7 receptors can form heterodimers, which may alter their signaling properties. google.com Investigating whether this compound has a differential effect on these receptor complexes compared to monomeric receptors could uncover novel mechanisms of action and explain subtle differences between it and other SSRIs.

Key Research Questions:

What is the binding and functional profile of this compound at less-studied serotonin receptor subtypes (e.g., 5-HT1B, 5-HT2C, 5-HT4, 5-HT6, 5-HT7)?

Does this compound differentially modulate serotonin receptor homo- and heterodimers (e.g., 5-HT1A-5-HT7 heterodimers)?

Comprehensive Investigation of this compound Metabolite Pharmacology

Understanding the metabolic fate of this compound is crucial. Future studies should focus on identifying the major metabolic pathways, the enzymes responsible (e.g., cytochrome P450 isoenzymes), and the resulting chemical structures. Subsequently, these metabolites must be synthesized and pharmacologically characterized. It is possible that one or more metabolites of this compound possess significant activity as a serotonin reuptake inhibitor or interact with other neurotransmitter systems, which could have implications for the drug's efficacy and side effect profile. A patent for a combination therapy including various SSRIs notes that pharmacologically active metabolites of these agents can be used, listing examples for drugs like citalopram (B1669093) and sertraline, underscoring the importance of such investigation. nih.gov

Key Research Questions:

What are the primary metabolic pathways of this compound in preclinical species and humans?

Do any of this compound's metabolites have significant pharmacological activity at the serotonin transporter or other relevant targets?

Application of Advanced In Vitro and In Vivo Models for Mechanistic Insights

The initial development of this compound relied on classical preclinical models. Future research can leverage significant advances in both in vitro and in vivo methodologies to gain deeper mechanistic insights.

In Vivo Models: Established in vivo techniques such as electrophysiological recording and microdialysis remain highly valuable. Electrophysiological studies have already demonstrated this compound's ability to desensitize 5-HT1A autoreceptors after chronic administration. nih.gov Future studies could use these techniques to explore the drug's effects on neuronal firing in other key brain regions implicated in depression, such as the prefrontal cortex and hippocampus. In vivo microdialysis could be used to measure real-time changes in extracellular levels of serotonin and other neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) in response to this compound administration, providing a dynamic view of its neurochemical effects. plos.orgrsc.org

In Vitro Models: Advanced in vitro models offer human-relevant systems for detailed mechanistic investigation. These alternatives to animal testing are gaining regulatory acceptance and can provide insights that are difficult to obtain from whole-animal studies.

Organ-on-a-chip (OOC) / Microphysiological Systems (MPS): A "gut-on-a-chip" model could be used to study this compound's absorption and its effects on the gut-brain axis, including interactions with gut microbiota. Brain-on-a-chip models using human-induced pluripotent stem cells (iPSCs) could be used to study this compound's effects on human neuron networks, synaptogenesis, and neural plasticity.

3D Cell Cultures and Organoids: Brain organoids derived from human stem cells can model aspects of brain development and organization. They could be used to investigate how this compound influences neuronal development, connectivity, and function in a three-dimensional, human-derived tissue environment.

By combining these advanced models, researchers can build a more comprehensive and human-relevant understanding of this compound's mechanism of action from the molecular to the systems level.

Development of High-Throughput Screening Assays for Related Compounds

While this compound itself did not reach the market, its chemical scaffold could serve as a template for the development of new chemical entities with improved properties. High-throughput screening (HTS) is a key technology for modern drug discovery, enabling the rapid assessment of large compound libraries. nih.gov

Future research should focus on developing HTS assays to identify novel compounds structurally related to this compound. These assays could be designed to screen for specific properties, such as:

Potency and Selectivity: A primary screen could measure the inhibition of the serotonin transporter (SERT), followed by secondary screens to determine selectivity against the norepinephrine transporter (NET) and dopamine transporter (DAT).

Receptor Subtype Specificity: Cell-based functional assays could be developed to screen for activity at specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT7) to identify compounds with a desired polypharmacological profile.

Off-Target Effects: Counter-screens against a panel of common off-targets (e.g., hERG channel, various GPCRs) could be used to eliminate compounds with a higher likelihood of causing adverse effects.

Spectrophotometric and spectrofluorimetric methods have been successfully developed for HTS of other SSRIs and could be adapted for this purpose. wikipedia.org For example, a microwell spectrofluorimetric assay using the reagent 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) has been validated for determining SSRI concentrations. Similarly, cell-based HTS models, such as those using RBL-2H3 cells which are similar to serotonergic neurons, could be employed to screen for functional activity. Combining these biological screens with computational methods like high-throughput virtual screening (HTVS) could further enhance the efficiency of discovering novel drug candidates based on the this compound structure.

ParameterAssay TypePurposeFinding/ExampleCitation
SSRI Quantification Microwell Spectrofluorimetric Assay (MW-SFA)High-throughput determination of SSRI concentration.Based on condensation reaction with NBD-Cl to form fluorescent derivatives.
SSRI Quantification Microwell Spectrophotometric Assay (MW-SPA)High-throughput determination of SSRI concentration.Based on reaction with 1,2-naphthoquinone-4-sulphonate (NQS) to form colored products. wikipedia.org
Functional Screening Cell-based HTSScreening for SERT inhibitor activity.RBL-2H3 cells with a fluorescent substrate (ASP+) can be used to identify inhibitors.
Virtual Screening HTVS / Computer-AidedPre-screening of large compound libraries.Bayesian classification and molecular fingerprinting to identify potential hits before biological testing.

Q & A

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Methodological Answer : Use CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) to confirm binding to purported targets (e.g., monoamine transporters). Combine with CRISPR/Cas9 knockouts to establish causal relationships .

Ethical and Long-Term Considerations

Q. What ethical frameworks apply to this compound studies involving animal models of chronic depression?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research. Prioritize non-invasive monitoring (e.g., video tracking for behavioral assays) and humane endpoints. Obtain approval from institutional animal ethics committees, citing the “3Rs” (Replacement, Reduction, Refinement) .

Q. How should longitudinal studies on this compound’s safety profile be designed to detect rare adverse effects?

  • Methodological Answer : Use adaptive trial designs with interim analyses. Incorporate real-world data (e.g., pharmacovigilance databases) and Bayesian statistics to update risk-benefit assessments dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.